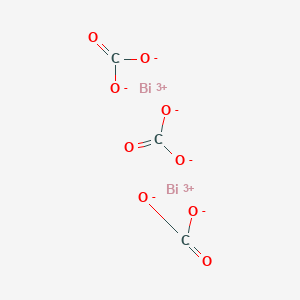
Carbonic acid, bismuth salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, bismuth salt, also known as this compound, is a useful research compound. Its molecular formula is C3Bi2O9 and its molecular weight is 597.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Bismuth compounds, including carbonic acid, bismuth salt, have been traditionally used in treating gastrointestinal disorders. They exhibit significant antimicrobial properties against Helicobacter pylori, a bacterium associated with peptic ulcers.
Case Study: Treatment of Peptic Ulcers
A clinical study demonstrated that patients treated with bismuth-containing compounds showed significant improvement in ulcer healing rates compared to those receiving standard treatments alone. The bismuth compounds not only inhibited bacterial growth but also provided a protective coating to the gastric lining .
Environmental Applications
This compound is also explored for its environmental applications, particularly in the field of photocatalysis and electrochemical processes.
Photocatalytic Properties
Bismuth oxides exhibit photocatalytic activity under UV and visible light, making them suitable for degrading pollutants in water and air. This property is harnessed in environmental remediation efforts.
| Property | Value |
|---|---|
| Band Gap Energy | 2.7 eV |
| Photocatalytic Efficiency | High |
| Application Areas | Water treatment, air purification |
Electrochemical Reduction of CO2
Recent research has investigated the use of bismuth nanoparticles for the electrochemical reduction of carbon dioxide to formate. This process shows promise as a method for carbon capture and conversion, contributing to climate change mitigation efforts .
Material Science Applications
Bismuth-based materials are being developed for various technological applications due to their unique electrical and optical properties.
Electrocatalysts
Bismuth compounds serve as effective electrocatalysts in various reactions, including the reduction of carbon dioxide and water splitting for hydrogen production. Their performance can be enhanced by modifying their surface characteristics through halide treatments .
| Application | Description |
|---|---|
| CO2 Reduction | Efficient conversion of CO2 to valuable chemicals |
| Water Splitting | Production of hydrogen gas from water using renewable energy sources |
Eigenschaften
CAS-Nummer |
18400-34-5 |
|---|---|
Molekularformel |
C3Bi2O9 |
Molekulargewicht |
597.99 g/mol |
IUPAC-Name |
dibismuth;tricarbonate |
InChI |
InChI=1S/3CH2O3.2Bi/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
GMZOPRQQINFLPQ-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Bi+3].[Bi+3] |
Kanonische SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Bi+3].[Bi+3] |
Key on ui other cas no. |
18400-34-5 |
Synonyme |
bismuth carbonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















